Diethyl (2-methylallyl)phosphonate

Catalog No.
S1911221
CAS No.
51533-70-1
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (2-methylallyl)phosphonate

CAS Number

51533-70-1

Product Name

Diethyl (2-methylallyl)phosphonate

IUPAC Name

3-diethoxyphosphoryl-2-methylprop-1-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3

InChI Key

QOZGSMHGXZMADD-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=C)C)OCC

Canonical SMILES

CCOP(=O)(CC(=C)C)OCC

Source

[1] Sigma-Aldrich, "Diethyl (2-methylallyl)phosphonate 97 51533-70-1" ()

  • Synthesis of Complex Molecules

    Diethyl (2-methylallyl)phosphonate serves as a reactant in the synthesis of various complex molecules with specific functionalities. Examples include:

    • Enantioselective total synthesis of 10-isocyano-4-cadinene: This molecule exhibits antifouling properties, meaning it can prevent the buildup of organisms on surfaces. Researchers have employed Diethyl (2-methylallyl)phosphonate in the creation of this molecule with specific spatial arrangements of atoms (enantioselective synthesis) [2].

Source

[2] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()

* **Regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAP):** OAPs are another class of important building blocks in organic synthesis. Diethyl (2-methylallyl)phosphonate participates in a multi-step process involving silylation, Friedel-Crafts acylation, and isomerization to yield these valuable intermediates [2].
  • Development of Pharmaceuticals: Research has explored the use of Diethyl (2-methylallyl)phosphonate in the synthesis of α-aminophosphonate derivatives and azaphosphones. These compounds hold promise for their potential analgesic (pain-relieving) and anti-inflammatory properties, although further investigation is needed [3].

Source

[3] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()

Diethyl (2-methylallyl)phosphonate is an organophosphorus compound with the molecular formula C8_8H17_{17}O3_3P and a molecular weight of approximately 192.19 g/mol. This compound appears as a colorless to pale yellow liquid and exhibits a density of 1.013 g/mL at 25ºC. It is classified as an irritant, with specific warnings regarding serious eye irritation . Diethyl (2-methylallyl)phosphonate is notable for its role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and as a precursor in various

  • Horner-Wadsworth-Emmons Reaction: This compound serves as a reagent in this reaction, which is used to form conjugated carbon-carbon double bonds. The reaction typically involves the reaction of phosphonate esters with aldehydes or ketones to produce alkenes .
  • Friedel-Crafts Acylation: It can be involved in the synthesis of 2-alkenylphosphonates through silylation followed by regiospecific Friedel-Crafts acylation and isomerization .

These reactions highlight its utility in organic synthesis and the development of complex molecules.

While specific biological activities of diethyl (2-methylallyl)phosphonate are not extensively documented, compounds within the phosphonate class often exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, related phosphonates have been explored for their potential as analgesic and anti-inflammatory agents . Further studies are warranted to elucidate the specific biological effects of diethyl (2-methylallyl)phosphonate.

The synthesis of diethyl (2-methylallyl)phosphonate can be achieved through several methods:

  • Direct Alkylation: This method involves the alkylation of diethyl phosphite with 2-methylallyl bromide or iodide, leading to the formation of the desired phosphonate.
  • Phosphorylation of Alcohols: Another approach includes the phosphorylation of suitable alcohols with phosphorus oxychloride followed by subsequent reactions to yield diethyl (2-methylallyl)phosphonate.

These methods underscore its accessibility for research and industrial applications.

Diethyl (2-methylallyl)phosphonate finds applications in various fields:

  • Synthetic Organic Chemistry: It is primarily used as a building block for synthesizing other organic compounds.
  • Proteomics Research: This compound has utility in biochemical assays and proteomics due to its reactivity and ability to form stable derivatives .
  • Agricultural Chemistry: Phosphonates are often explored for their potential role in crop protection and enhancement.

Diethyl (2-methylallyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl phosphonateC6_6H15_15O4_4PSimple structure, widely used in various syntheses
Methyl (2-methylallyl)phosphonateC7_7H15_15O3_3PMethyl group instead of ethyl, affecting reactivity
Ethyl (3-methylbut-2-enyl)phosphonateC8_8H17_17O3_3PDifferent alkyl chain length affecting properties

Diethyl (2-methylallyl)phosphonate's unique structure allows it to participate in specific reactions that other similar compounds may not readily undergo, particularly those involving conjugated systems.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl (2-methylallyl)phosphonate

Dates

Modify: 2023-08-16

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